REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([O:8]C)=[CH:6][CH:5]=[CH:4][C:3]=1[OH:10].B(Br)(Br)Br.B(F)(F)F.[CH3:19][CH2:20][O:21]CC.C(O)(=O)C>O.ClCCl>[F:1][C:2]1[C:7]([OH:8])=[C:6]([C:20](=[O:21])[CH3:19])[CH:5]=[CH:4][C:3]=1[OH:10] |f:2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1OC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred 10 min cold
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with ice
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with ethyl acetate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux 8 hr
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 10 mL volume
|
Type
|
ADDITION
|
Details
|
The resulting mixture is diluted with hexanes (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1O)C(C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |